molecular formula C18H26O2 B12650574 4,6-Dicyclohexylresorcinol CAS No. 85586-52-3

4,6-Dicyclohexylresorcinol

Cat. No.: B12650574
CAS No.: 85586-52-3
M. Wt: 274.4 g/mol
InChI Key: GYERJOGJSQRWET-UHFFFAOYSA-N
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Description

4,6-Dicyclohexylresorcinol is an organic compound with the molecular formula C18H26O2 It is a derivative of resorcinol, where the hydrogen atoms at positions 4 and 6 on the benzene ring are replaced by cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dicyclohexylresorcinol can be synthesized through the alkylation of resorcinol with cyclohexyl halides in the presence of a base. One common method involves the reaction of resorcinol with cyclohexyl bromide in the presence of potassium carbonate as a base and acetone as a solvent. The reaction is typically carried out at reflux temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dicyclohexylresorcinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted resorcinol derivatives depending on the reagents used.

Scientific Research Applications

4,6-Dicyclohexylresorcinol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dicyclohexylresorcinol involves its interaction with various molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, affecting their structure and function. The cyclohexyl groups provide hydrophobic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,6-Diacetylresorcinol: Another derivative of resorcinol with acetyl groups at positions 4 and 6.

    4-Hexylresorcinol: A resorcinol derivative with a hexyl group at position 4.

Uniqueness

4,6-Dicyclohexylresorcinol is unique due to the presence of bulky cyclohexyl groups, which can significantly influence its chemical and physical properties. These groups can enhance the compound’s stability and alter its reactivity compared to other resorcinol derivatives.

Properties

CAS No.

85586-52-3

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

4,6-dicyclohexylbenzene-1,3-diol

InChI

InChI=1S/C18H26O2/c19-17-12-18(20)16(14-9-5-2-6-10-14)11-15(17)13-7-3-1-4-8-13/h11-14,19-20H,1-10H2

InChI Key

GYERJOGJSQRWET-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2O)O)C3CCCCC3

Origin of Product

United States

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